N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

Catalog No.
S3035860
CAS No.
1207028-77-0
M.F
C18H21N3O3S
M. Wt
359.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl...

CAS Number

1207028-77-0

Product Name

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-3-sulfonamide

Molecular Formula

C18H21N3O3S

Molecular Weight

359.44

InChI

InChI=1S/C18H21N3O3S/c1-13(2)18(22)21-9-7-14-5-6-16(10-15(14)12-21)20-25(23,24)17-4-3-8-19-11-17/h3-6,8,10-11,13,20H,7,9,12H2,1-2H3

InChI Key

IAEMMYTWJAPRFU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3

Solubility

not available
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide (ITP) is a chemical compound that belongs to the sulfonamide family. It is an organic compound that is synthesized in the laboratory. The synthesis of ITP is complex and involves several steps, including multi-step organic reactions.
ITP has a molecular formula of C21H24N2O3S and a molecular weight of 392.49 g/mol. It is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The melting point of ITP is 274-276°C, and its boiling point is at 578.7°C. It has a moderate to high toxicity level and should be handled with care.
The synthesis of ITP involves several steps that include the reaction of 1,2,3,4-tetrahydroisoquinoline with acetyl chloride to form N-acetyl-1,2,3,4-tetrahydroisoquinoline. This intermediate compound then reacts with 2-methyl-2-butenoic acid to form N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide. The final step involves the reaction of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide with pyridine-3-sulfonyl chloride to form ITP.
Several analytical techniques are used to characterize ITP, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography. NMR is used to determine the chemical structure and purity of ITP. MS is used to determine the molecular weight of ITP. IR is used to analyze the functional groups present in ITP. X-ray crystallography is used to determine the crystal structure of ITP.
ITP has been shown to have biological activity, including anticonvulsant, analgesic, and antitumor properties. It acts as an inhibitor of carbonic anhydrase, which is an enzyme that plays a role in cancer cell proliferation. ITP has also been shown to inhibit the growth of various human cancer cell lines, including breast, colon, and pancreatic cancer.
In scientific experiments, ITP is used in small quantities and must be handled with care due to its moderate to high toxicity level. It is important to follow standard laboratory safety protocols, including the use of protective clothing and proper disposal of waste.
ITP has applications in scientific experiments, including the study of cancer cell proliferation, carbonic anhydrase inhibition, and antitumor properties. It can also be used in the synthesis of other compounds.
ITP is currently being studied for its potential as an antitumor agent and its ability to inhibit carbonic anhydrase. Research is ongoing to explore other potential applications of ITP, including its use in the treatment of various diseases.
The potential implications of ITP in various fields of research and industry are significant. ITP has potential applications in the development of new cancer treatments, anticonvulsant drugs, and pain medications. It may also have applications in the development of new materials and chemical compounds.
One of the limitations of ITP is its toxicity level, which limits its use in live animal studies. Future research directions include the development of less toxic analogs of ITP and further exploration of its applications in various fields of research and industry. Additional research is also needed to determine the optimal dosage and administration methods for ITP, as well as its potential side effects.
1. Development of less toxic analogs of ITP
2. Further exploration of the antitumor properties of ITP
3. Study of ITP's potential use in the treatment of pain and other neurological conditions
4. Investigation of ITP's role in carbonic anhydrase inhibition
5. Development of new chemical compounds and materials using ITP as a precursor
6. Development of new drug delivery methods for ITP to increase efficacy and reduce toxicity
7. Exploration of ITP's potential as an anticonvulsant drug
8. Investigation of ITP's potential interaction with other drugs and side effects
9. Study of ITP's potential as a diagnostic tool in imaging techniques
10. Development of methods to scale up the synthesis of ITP for industrial applications.

XLogP3

1.7

Dates

Modify: 2023-08-17

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